Emricasan is a potent, orally bioavailable, and irreversible pan-caspase inhibitor initially developed by Idun Pharmaceuticals and later acquired by Conatus Pharmaceuticals. [] It acts by binding to the catalytic site of caspases, a family of cysteine proteases involved in apoptosis (programmed cell death) and inflammation. [, ] Emricasan exhibits broad inhibitory activity against various caspases, including caspase-3, -7, -8, and -9, effectively blocking both the intrinsic and extrinsic apoptotic pathways. [, ] This ability to broadly inhibit caspases makes Emricasan a valuable tool in scientific research to investigate the role of apoptosis in various biological processes and disease models.
Emricasan exerts its biological effects primarily by inhibiting caspases, a family of cysteine proteases that play a crucial role in apoptosis. [, ] By blocking caspase activity, Emricasan effectively prevents the initiation and execution of apoptosis, thereby promoting cell survival. [] This mechanism of action has been demonstrated in various cell types and disease models, including liver disease, cardiovascular disease, and cancer. [, , , , ] In some instances, Emricasan has been shown to induce necroptosis, a regulated form of necrosis, particularly in combination with SMAC mimetics or other agents. [, , , , ]
While clinical trials evaluating Emricasan for liver disease have yielded mixed results, future research could explore its potential in combination therapies or focus on specific patient subpopulations that might benefit. [, ] Further investigations are warranted to fully elucidate Emricasan's mechanism of action, particularly its role in necroptosis and its potential implications for cancer treatment. [, , ] Additionally, exploring Emricasan's applications in other disease models characterized by excessive apoptosis or inflammation holds promise for future research. [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2